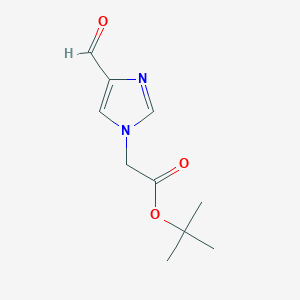

(4-Formyl-imidazol-1-yl)-acetic acid tert-butyl ester

描述

(4-Formyl-imidazol-1-yl)-acetic acid tert-butyl ester is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound features a formyl group attached to the imidazole ring and an acetic acid moiety esterified with a tert-butyl group, which imparts unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Formyl-imidazol-1-yl)-acetic acid tert-butyl ester typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions.

Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions using reagents such as formic acid or formyl chloride.

Esterification: The acetic acid moiety is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

化学反应分析

Types of Reactions

(4-Formyl-imidazol-1-yl)-acetic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a catalyst.

Major Products Formed

Oxidation: (4-Carboxy-imidazol-1-yl)-acetic acid tert-butyl ester.

Reduction: (4-Hydroxymethyl-imidazol-1-yl)-acetic acid tert-butyl ester.

Substitution: Various substituted imidazole derivatives depending on the electrophile used.

科学研究应用

Medicinal Chemistry

(4-Formyl-imidazol-1-yl)-acetic acid tert-butyl ester exhibits potential as an intermediate in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties. For instance, derivatives of this compound have been investigated for their anti-inflammatory and antimicrobial activities.

Materials Science

The compound is utilized in the development of advanced materials, particularly in:

- OLEDs (Organic Light Emitting Diodes) : It serves as a host material or dopant, contributing to improved efficiency and stability of OLED devices .

- Mesoporous Materials : Its functional groups facilitate the creation of mesoporous structures, which are essential for applications in catalysis and drug delivery systems .

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block. It can participate in various reactions such as:

- Condensation Reactions : Used to form imidazole derivatives that are crucial in pharmaceuticals.

- Cross-Coupling Reactions : It enables the formation of complex organic molecules through palladium-catalyzed processes.

Table 1: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Intermediate for bioactive compounds | Potential anti-inflammatory activity |

| Materials Science | Used in OLEDs and mesoporous materials | Enhances efficiency and stability |

| Organic Synthesis | Building block for various organic reactions | Versatile reactivity |

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens. The modifications to the compound's structure were crucial for enhancing its efficacy .

Case Study 2: OLED Performance

Research conducted on OLEDs incorporating this compound showed a marked improvement in light emission efficiency compared to traditional materials. The study highlighted its role as a dopant that stabilizes the emissive layer, leading to longer device lifetimes .

作用机制

The mechanism of action of (4-Formyl-imidazol-1-yl)-acetic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The imidazole ring can interact with metal ions and enzymes, modulating their function and leading to various biological effects.

相似化合物的比较

Similar Compounds

(4-Formyl-imidazol-1-yl)-acetic acid hydrochloride: This compound is similar in structure but contains a hydrochloride group instead of a tert-butyl ester.

(4-Hydroxymethyl-imidazol-1-yl)-acetic acid tert-butyl ester: This compound is formed by the reduction of the formyl group to a hydroxymethyl group.

Uniqueness

(4-Formyl-imidazol-1-yl)-acetic acid tert-butyl ester is unique due to the presence of both the formyl group and the tert-butyl ester, which confer distinct chemical properties and reactivity. These features make it a valuable intermediate in the synthesis of various functional molecules and a versatile compound in scientific research.

生物活性

(4-Formyl-imidazol-1-yl)-acetic acid tert-butyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological evaluations, and potential applications in various therapeutic areas.

Synthesis

The synthesis of this compound typically involves the reaction of imidazole derivatives with tert-butyl chloroacetate. This process can be performed under solvent-free conditions, which enhances yield and reduces environmental impact. The following methods have been reported for its synthesis:

- Solvent-Free Synthesis : Imidazole is reacted with tert-butyl chloroacetate in the presence of a base such as potassium carbonate. The reaction yields the tert-butyl ester, which can then be hydrolyzed to form the corresponding acid .

- Catalytic Methods : Some methods utilize catalysts like titanium tetrachloride for selective cleavage of the tert-butyl ester, facilitating the formation of hydrochloride salts without extensive work-up procedures .

Table 1: Summary of Synthesis Methods

| Method | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Solvent-Free Reaction | Imidazole + tert-butyl chloroacetate | 85-90 | Environmentally friendly |

| Catalytic Cleavage | TiCl4 in non-aqueous media | 83 | Direct salt formation |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2).

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by enhancing caspase-3 activity, leading to morphological changes indicative of programmed cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Inhibition Studies : Compounds derived from imidazole scaffolds have shown varying degrees of antibacterial activity, with some derivatives exhibiting potent inhibition at concentrations as low as 1 mM .

Other Biological Activities

In addition to its anticancer and antimicrobial properties, this compound may possess anti-inflammatory and analgesic effects. These activities are currently under investigation, with early results suggesting promising therapeutic applications in inflammatory disorders.

Case Study 1: Anticancer Evaluation

A study focused on the effects of this compound on MDA-MB-231 cells demonstrated that treatment with the compound at concentrations ranging from 1 μM to 10 μM resulted in significant cell death and morphological changes consistent with apoptosis.

Case Study 2: Antimicrobial Testing

In another investigation, derivatives of imidazole including the tert-butyl ester were tested against E. coli and S. aureus. The results indicated that several compounds showed effective inhibition at concentrations less than 1 mM, highlighting their potential as antimicrobial agents.

常见问题

Basic Questions

Q. What established synthetic routes are available for (4-Formyl-imidazol-1-yl)-acetic acid tert-butyl ester, and what parameters critically influence reaction efficiency?

The synthesis typically involves two key steps: (1) N-alkylation of imidazole derivatives using tert-butyl chloroacetate to form the imidazol-1-yl-acetic acid tert-butyl ester intermediate, and (2) formylation at the 4-position of the imidazole ring. The alkylation step requires anhydrous conditions and a base such as sodium hydride to deprotonate imidazole, followed by reaction with tert-butyl chloroacetate . For formylation, reagents like DMF/POCl₃ (Vilsmeier-Haack conditions) or directed metalation-formylation strategies may be employed. Critical parameters include reaction temperature (e.g., maintaining 0–5°C during formylation to avoid side reactions), solvent purity, and stoichiometric control of reagents. Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is essential to isolate the product .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound, and how can conflicting data be resolved?

Key techniques include:

- ¹H/¹³C NMR : To confirm the tert-butyl ester (δ ~1.4 ppm for t-Bu protons) and formyl group (δ ~9.8 ppm for aldehyde proton).

- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (formyl C=O).

- Mass Spectrometry (ESI or EI-MS) : To verify molecular ion peaks and fragmentation patterns. Conflicting data (e.g., unexpected splitting in NMR) can arise from rotameric equilibria or impurities. Resolution strategies include variable-temperature NMR studies, 2D experiments (COSY, HSQC), and cross-validation with high-resolution mass spectrometry (HRMS). Computational tools (e.g., DFT-based NMR prediction) may also aid interpretation .

Q. What are the stability profiles of this compound under different storage conditions, and how should degradation be monitored?

The compound is sensitive to hydrolysis (due to the ester and formyl groups) and oxidation. Recommended storage conditions include:

- Temperature : –20°C under inert atmosphere (argon or nitrogen).

- Solvent : Desiccated DMSO or anhydrous acetonitrile. Degradation can be monitored via periodic HPLC analysis (C18 column, UV detection at 254 nm) to track ester cleavage or formyl oxidation. TLC (silica, ethyl acetate/hexane) with visualization under UV or iodine vapor is a rapid qualitative method. Comparative FTIR can identify carbonyl group degradation .

Advanced Research Questions

Q. How can the formylation step be optimized to prevent decomposition of the formyl group during synthesis?

Decomposition often occurs due to prolonged exposure to acidic/basic conditions or elevated temperatures. Optimization strategies include:

- Low-Temperature Formylation : Conduct reactions at –10°C to 0°C using mild reagents like N-formylpiperidine in the presence of trimethylsilyl chloride.

- Protection-Deprotection : Temporarily protect the formyl group as a stable acetal during subsequent steps.

- In Situ Monitoring : Use real-time FTIR or reaction sampling with LC-MS to terminate the reaction at optimal conversion (~90%). Studies on analogous imidazole derivatives suggest that buffering the reaction medium (pH 6–7) minimizes formyl group hydrolysis .

Q. What computational approaches are employed to predict the reactivity of this compound in nucleophilic reactions or coordination chemistry?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to map electrostatic potential surfaces, identifying nucleophilic attack sites (e.g., formyl carbon). Molecular docking studies can predict interactions with biological targets (e.g., enzymes with imidazole-binding pockets). For coordination chemistry, Natural Bond Orbital (NBO) analysis evaluates ligand-metal charge transfer, while Molecular Dynamics (MD) simulations assess solvation effects. PubChem-derived data on analogous compounds (e.g., 2-(benzylthio)-imidazole derivatives) provide benchmarks for reactivity trends .

Q. How can researchers address discrepancies in reported yields or purity when scaling up the synthesis?

Scale-up challenges often arise from inefficient mixing or heat transfer. Solutions include:

- Flow Chemistry : Continuous reactors improve temperature control and reduce side reactions.

- Design of Experiments (DoE) : Statistical optimization of variables (e.g., reagent equivalents, solvent volume) to identify robust conditions.

- Advanced Purification : Preparative HPLC or recrystallization (e.g., using tert-butyl methyl ether/hexane) to enhance purity. Contradictory yield data may stem from unaccounted side products; LC-MS or GC-MS should be used to quantify byproducts and adjust stoichiometry .

属性

IUPAC Name |

tert-butyl 2-(4-formylimidazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)5-12-4-8(6-13)11-7-12/h4,6-7H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWZWPLHBKKQGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=C(N=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801179159 | |

| Record name | 1H-Imidazole-1-acetic acid, 4-formyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801179159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303968-36-6 | |

| Record name | 1H-Imidazole-1-acetic acid, 4-formyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1303968-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-1-acetic acid, 4-formyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801179159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。